(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine
Description
Chemical Structure: The compound features a 2-ethoxyethyl group (-CH₂CH₂OCH₂CH₃) and a benzyl group substituted with a methylsulfanyl (-SCH₃) moiety at the para position on the phenyl ring (Figure 1). Its molecular formula is C₁₂H₁₉NOS, with a molecular weight of 233.35 g/mol.
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
2-ethoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NOS/c1-3-14-9-8-13-10-11-4-6-12(15-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
UWFQZRVYNIUKSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for (2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: N-substituted amines.
Scientific Research Applications
(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Functional Groups :
- 2-Ethoxyethyl group : Enhances lipophilicity and influences pharmacokinetics.
Structural Comparison with Similar Compounds
A comparative analysis of structurally related compounds highlights the impact of substituent variations (Table 1):
| Compound Name | Structural Features | Key Differences vs. Target Compound | Biological Activity Insights | Reference |
|---|---|---|---|---|
| (2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine | Methoxyethyl (-CH₂CH₂OCH₃) instead of ethoxyethyl; ethyl linker to phenyl ring | Reduced lipophilicity; altered metabolic stability | Moderate antimicrobial activity | |
| Butyl({[4-(methylsulfanyl)phenyl]methyl})amine | Butyl group (-CH₂CH₂CH₂CH₃) instead of ethoxyethyl | Increased hydrophobicity; enhanced membrane permeability | High HDAC inhibition potential | |
| (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine | Ethylphenyl (-CH₂C₆H₄CH₂CH₃) instead of methylsulfanylphenyl | Lacks sulfur; reduced electron density on aromatic ring | Limited biological data available | |
| {[4-(Methylsulfanyl)phenyl]methyl}(pentyl)amine | Pentyl group (-CH₂CH₂CH₂CH₂CH₃) instead of ethoxyethyl | Longer alkyl chain may hinder target binding | Preliminary antitumor activity |
Table 1 : Structural and functional comparisons with analogs.
Impact of Substituents on Chemical Properties
- Ethoxyethyl vs.
- Methylsulfanyl vs. Ethylphenyl : The -SCH₃ group enhances resonance stabilization of the aromatic ring, favoring interactions with sulfur-binding enzymes (e.g., cytochrome P450). Ethylphenyl analogs lack this reactivity .
- Alkyl Chain Length : Butyl/pentyl groups increase molecular weight and hydrophobicity, which may improve receptor binding but reduce metabolic stability .
Biological Activity
(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine is C₁₃H₁₉NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features an ethoxyethyl group and a methylsulfanyl-substituted phenyl moiety, which contribute to its biological properties.
The mechanism of action for (2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine involves interactions with specific biomolecular targets. It can bind to various enzymes or receptors, modulating their activity. This interaction is crucial for understanding the compound's therapeutic potential and its role in biochemical pathways.
Biological Activities
Research indicates that (2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- COX Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX), an important target for anti-inflammatory drugs.
- Amine Oxidase Interaction : Studies have indicated that related compounds can interact with amine oxidases, which play a role in neurotransmitter metabolism and cardiovascular health .
Case Studies
- Synthesis and Evaluation : A study synthesized derivatives of 4-methyl-thio-phenyl-propylamine and evaluated their interactions with amine oxidases. The results indicated that these compounds could discriminate between different isoforms of amine oxidases, highlighting their potential therapeutic applications .
- Antiproliferative Activity : Investigations into similar derivatives revealed significant antiproliferative activity against cancer cell lines. For instance, certain compounds demonstrated IC₅₀ values ranging from 0.33 to 7.10 μM against various cancer cell lines, suggesting that modifications to the structure can enhance biological potency .
Data Table: Comparative Biological Activities
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine | C₁₃H₁₉NOS | Potential interactions with COX and amine oxidases; antimicrobial properties |
| 4-(Methylsulfanyl)benzylamine | C₉H₁₃NS | Studied for anti-inflammatory properties; lacks ethoxy group |
| 2-Ethoxy-N,N-dimethylethanamine | C₈H₁₉N | Increased lipophilicity; used in organic syntheses |
| 4-Aminobenzenesulfonamide | C₇H₁₀N₂O₂S | Known for antibacterial activity; contains a sulfonamide group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
